2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
The compound 2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide features a pyrazolo[3,4-d]pyrimidinone core, a bicyclic heterocycle known for its pharmacological relevance in kinase inhibition and anticancer research. The structure is characterized by:
- A 4-fluorophenoxy group attached to the acetamide moiety, enhancing lipophilicity and metabolic stability.
- A phenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidinone core, contributing to steric and electronic effects.
- An oxo group at the 4-position, which may facilitate hydrogen bonding in biological targets.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-13-6-8-15(9-7-13)28-11-17(26)23-24-12-21-18-16(19(24)27)10-22-25(18)14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPQEDPNWWRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various bioactive compounds. The presence of the fluorophenoxy group and the acetamide moiety contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, analogs have been synthesized and tested against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). Notably, some compounds demonstrated potent cytotoxicity with IC50 values ranging from 0.3 to 24 µM against these cell lines .
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5i | MCF-7 | 0.3 | EGFR/VGFR2 inhibition |
| 5ii | HCT116 | 7.6 | Induction of apoptosis |
| 5iii | HePG-2 | 24 | Cell cycle arrest |
These compounds were shown to induce apoptosis, inhibit cell migration, and disrupt cell cycle progression leading to DNA fragmentation . The molecular docking studies also revealed that these compounds bind effectively to key targets such as EGFR and VGFR2.
Antimicrobial and Antiparasitic Activities
The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its antimicrobial and antiparasitic properties. Compounds derived from this scaffold have shown effectiveness against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .
The mechanism of action for compounds like 2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide primarily involves inhibition of key enzymes and receptors involved in cancer progression and microbial resistance. The binding affinity to targets such as EGFR and VGFR2 suggests that these compounds can effectively block signaling pathways critical for tumor growth .
Case Studies
A notable study involved the evaluation of several pyrazolo[3,4-d]pyrimidine derivatives in a preclinical model. The results demonstrated that these compounds not only inhibited tumor growth but also showed low resistance profiles compared to traditional chemotherapeutics. For example, compound 5i was highlighted for its dual inhibition properties against both EGFR and VGFR2 with significant therapeutic implications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
A study on similar compounds indicated that they exhibited promising results in inhibiting tumor growth in breast cancer models, suggesting that modifications to the pyrazolo[3,4-d]pyrimidine structure could enhance anticancer efficacy .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Pyrazolo derivatives have been reported to exhibit activity against a range of bacteria and fungi. For example, studies have shown that modifications in the pyrazolo ring can lead to increased potency against both Gram-positive and Gram-negative bacteria .
Table: Summary of Research Findings on Pyrazolo[3,4-d]pyrimidine Derivatives
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide (RN: 778623-45-3)
- Core Structure: Pyrazolo[3,4-d]pyrimidinone.
- Key Differences: Substituent on acetamide: 3-methoxyphenyl vs. 4-fluorophenoxy in the target compound. The methoxy group may increase solubility but reduce metabolic stability compared to fluorine.
- Implications: The 3-methoxy group’s electron-donating nature could alter receptor binding compared to the electron-withdrawing 4-fluorophenoxy group .
Example from Patent ()
- Structure : Contains a chromen-4-one moiety and fluorophenyl groups .
- Key Data :
- Melting point: 302–304°C , indicating high crystallinity.
- Molecular weight: 571.198.8 (M+1) .
Heterocyclic Analogs with Different Cores
N-(4-Oxo-2-(o-tolyl)thiazolidin-3-yl)-2-(coumarin-4-yloxy)acetamide (Compound 6, )
- Core Structure: Thiazolidinone.
- Key Features: Coumarin-4-yloxy group: Similar to the 4-fluorophenoxy in the target compound but with extended conjugation. Antioxidant Activity: 45% yield; outperforms ascorbic acid in radical scavenging.
- Comparison: The thiazolidinone core’s flexibility may reduce target specificity compared to the rigid pyrazolo[3,4-d]pyrimidinone .
1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea Derivatives ()
- Core Structure: Pyrazolo[3,4-d]pyrimidinone with urea substituents.
- Key Data : Demonstrated in vitro and in vivo anticancer activity .
Tabulated Comparison of Key Parameters
*Calculated based on molecular formula.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
